N-2-adamantyl-3,3-diphenylpropanamide
Description
N-2-Adamantyl-3,3-diphenylpropanamide is a synthetic carboxamide derivative characterized by a diphenylpropanamide backbone substituted with a 2-adamantyl group. Adamantane derivatives are renowned for their rigid, lipophilic bicyclic structure, which enhances metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-(2-adamantyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c27-24(26-25-21-12-17-11-18(14-21)15-22(25)13-17)16-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,17-18,21-23,25H,11-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIDOZDTIKYBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Diphenylpropanamides are commonly synthesized via carbodiimide-mediated coupling (e.g., HOBt/EDC) or direct amidation of acid chlorides . The adamantyl variant likely follows similar protocols.
- Substituent Impact : Bulky groups like adamantyl may enhance lipophilicity and target engagement compared to smaller substituents (e.g., methyl or chloro groups).
Pharmacological and Regulatory Comparisons
Table 2: Pharmacological and Regulatory Profiles
Key Observations :
- Adamantyl Advantages : The adamantyl group’s rigidity may improve pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to piperidine-based opioids like β'-phenyl fentanyl .
- Safety Concerns: Opioid analogs (e.g., β'-phenyl fentanyl) are tightly regulated due to misuse risks, whereas non-opioid diphenylpropanamides (e.g., D1) remain in preclinical exploration .
Physicochemical and Spectroscopic Data
Table 3: Analytical Data for Selected Derivatives
Key Observations :
- Adamantyl Detection : The adamantyl group’s unique proton environment (e.g., ~1.7–2.1 ppm for bridgehead hydrogens) would distinguish it in NMR spectra compared to aromatic or aliphatic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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